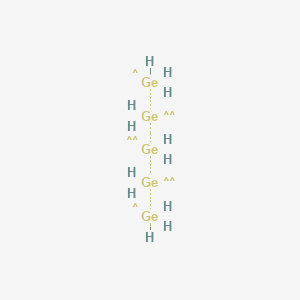
CID 20843155
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 20843155, with the chemical formula Ge₅H₁₂, is a compound consisting of five germanium atoms bonded to twelve hydrogen atoms. It belongs to the class of germanium hydrides, which are compounds containing germanium and hydrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
CID 20843155 can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride (GeCl₄) with lithium aluminum hydride (LiAlH₄) in an ether solvent. This reaction produces germanium hydrides, including pentagermane, as part of the product mixture .
Another method involves the reduction of germanium halides with sodium borohydride (NaBH₄) in a suitable solvent. This reaction also yields various germanium hydrides, including pentagermane .
Industrial Production Methods
the methods mentioned above can be adapted for small-scale production in laboratory settings .
Analyse Chemischer Reaktionen
Types of Reactions
CID 20843155 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium oxides.
Reduction: this compound can be reduced to form lower germanium hydrides or elemental germanium.
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Oxygen, ozone, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed
Oxidation: Germanium oxides.
Reduction: Lower germanium hydrides, elemental germanium.
Substitution: Various substituted germanium compounds.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of pentagermane involves its ability to undergo various chemical reactions, as described above. Its reactivity is primarily due to the presence of multiple germanium-hydrogen bonds, which can be broken and reformed under different conditions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetragermane (Ge₄H₁₀): Tetragermane is similar to pentagermane but contains one fewer germanium atom.
Hexagermane (Ge₆H₁₄): Hexagermane contains one more germanium atom than pentagermane.
Uniqueness of CID 20843155
This compound is unique due to its specific number of germanium atoms and its resulting chemical properties.
Eigenschaften
CAS-Nummer |
15587-39-0 |
|---|---|
Molekularformel |
Ge5H12 |
Molekulargewicht |
375.2 g/mol |
InChI |
InChI=1S/2GeH3.3GeH2/h2*1H3;3*1H2 |
InChI-Schlüssel |
YLAFGLJNWFUJLU-UHFFFAOYSA-N |
SMILES |
[GeH3].[GeH3].[GeH2].[GeH2].[GeH2] |
Kanonische SMILES |
[GeH3].[GeH3].[GeH2].[GeH2].[GeH2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















